molecular formula C12H15N3O B12047026 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

Cat. No.: B12047026
M. Wt: 217.27 g/mol
InChI Key: AZVUYPGDAQPRAG-UHFFFAOYSA-N
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Description

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is a high-purity chemical compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its versatile biological properties. The structure incorporates a 3,5-dimethylphenyl moiety at the 5-position of the oxadiazole ring and a flexible ethanamine side chain at the 2-position, making it a valuable building block for drug discovery and biochemical research. The 1,3,4-oxadiazole core is a privileged structure in the development of novel therapeutic agents. Research into analogous compounds has demonstrated significant potential in oncology, with mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, structurally similar 1,3,4-oxadiazol-2-amine derivatives have exhibited potent and broad-spectrum antimycobacterial activity, including efficacy against multidrug-resistant strains of Mycobacterium tuberculosis , by disrupting cell wall biosynthesis through the inhibition of the DprE1 enzyme . The ethanamine side chain in this compound enhances its utility as a synthetic intermediate, allowing for further functionalization and hybridization with other pharmacophores to explore structure-activity relationships and develop targeted inhibitors. This product is intended for research applications only, such as in vitro biological screening, hit-to-lead optimization, and mechanistic studies in academic and industrial laboratories. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-8-5-9(2)7-10(6-8)12-15-14-11(16-12)3-4-13/h5-7H,3-4,13H2,1-2H3

InChI Key

AZVUYPGDAQPRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,5-dimethylbenzoic acid hydrazide with ethyl chloroacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds incorporating the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against various cancer cell lines. In particular, the presence of the 3,5-dimethylphenyl group enhances the cytotoxicity against human cancer cells by influencing apoptosis pathways .

Antimicrobial Properties

The oxadiazole derivatives have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth effectively. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals could be beneficial in protecting neuronal cells from damage .

Organic Electronics

The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics. They can be used as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the dimethylphenyl group can enhance charge mobility and stability in these devices .

Photovoltaic Applications

Research has demonstrated that oxadiazole derivatives can improve the efficiency of solar cells by acting as a light-harvesting component. Their ability to absorb light in the visible spectrum makes them ideal candidates for enhancing the performance of photovoltaic systems .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of oxadiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast and colon cancer cell lines compared to control groups. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group greatly influenced activity levels.

Case Study 2: Antimicrobial Testing

In a separate investigation, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones in bacterial cultures treated with the compound, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]ethanamine
  • 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethylamine
  • 2-[5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine

Uniqueness

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Biological Activity

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is a compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxadiazole ring and an ethylamine side chain. The molecular formula is C11H14N4OC_{11}H_{14}N_4O with a molecular weight of approximately 218.25 g/mol. The oxadiazole moiety contributes to the compound's reactivity and biological interactions.

Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities through various mechanisms:

  • Anticancer Activity : Oxadiazole derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation. For instance, a study demonstrated that related oxadiazole compounds exhibited IC50 values ranging from 23.30 µM to >1000 µM against various cancer cell lines including human colon adenocarcinoma and lung carcinoma .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of the oxadiazole ring to disrupt bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers .

Biological Activity Overview

A summary of the biological activities associated with oxadiazole derivatives is presented in Table 1.

Biological ActivityDescriptionReference
AnticancerInhibition of cell proliferation in various cancer types
AntimicrobialActivity against both Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory responses
AntiparasiticPotential effectiveness against parasitic infections

Case Studies

  • Anticancer Efficacy : A specific derivative demonstrated significant cytotoxicity against human melanoma cells with an IC50 value of approximately 92.4 µM. This study emphasized the structure-activity relationship (SAR) indicating that specific substitutions on the phenyl ring enhance anticancer activity .
  • Antimicrobial Action : In vitro studies showed that derivatives similar to this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial membrane integrity.

Synthesis and Optimization

The synthesis of this compound typically involves cyclization reactions starting from hydrazides and appropriate carboxylic acid derivatives under controlled conditions. Optimization strategies may include using catalysts or adjusting reaction parameters to enhance yield and purity.

Q & A

Q. What are the common synthetic routes for preparing 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine?

The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives. For example, polyphosphoric acid (PPA) condensation routes are effective for forming the 1,3,4-oxadiazole ring. A method analogous to the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves reacting substituted hydrazides (e.g., 3,5-dimethylphenyl hydrazide) with glycine derivatives under PPA-mediated conditions . Ultrasound-assisted one-pot methods can also improve yield and reduce reaction time, as demonstrated in the synthesis of related oxadiazole-triazole hybrids .

Table 1: Synthesis Methods Comparison

MethodReagents/ConditionsYieldKey Reference
PPA condensationHydrazide + glycine, reflux~70-85%
Ultrasound-assistedMulti-component, DMF, 50-60°C~85%
Nucleophilic substitutionSodium methoxide, THF, RT~65%

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
  • FT-IR to identify functional groups (e.g., C=N stretch at 1625 cm⁻¹, NH₂ bends at 3355 cm⁻¹) .
  • DSC for thermal stability analysis (e.g., melting points ~189–190°C for related compounds) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Substituents on the oxadiazole ring and ethanamine chain significantly modulate activity. For instance:

  • Electron-donating groups (e.g., methoxy in 2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide) enhance interactions with enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonding .
  • Halogenation (e.g., bromine in 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide) increases lipophilicity, improving membrane permeability .
  • Thioether linkages (e.g., in compound 10k) enhance antibacterial potency by targeting bacterial thioredoxin reductase .

Q. What contradictions exist in structure-activity relationship (SAR) studies of oxadiazole derivatives?

  • Antimicrobial vs. Cytotoxicity : Some derivatives show strong antibacterial activity (e.g., MIC = 2 µg/mL against S. aureus) but high cytotoxicity (IC₅₀ = 15 µM in mammalian cells), suggesting a narrow therapeutic index .
  • Substituent Position Effects : 3,5-Dimethylphenyl groups improve anticancer activity in vitro, but para-substituted analogs (e.g., 4-methylphenyl) exhibit reduced potency due to steric hindrance .

Q. What experimental strategies resolve discrepancies in mechanistic studies?

  • Docking Simulations : Molecular docking (e.g., using AutoDock Vina) clarifies interactions with targets like EGFR or DNA gyrase .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities when spectroscopic data conflicts (e.g., conflicting IC₅₀ values in enzyme assays) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may explain unexpected in vivo toxicity .

Methodological Challenges

Q. How to optimize purification for high-purity yields?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for baseline separation of oxadiazole derivatives .
  • Recrystallization : Ethanol-water mixtures (8:2) effectively remove unreacted hydrazides .
  • TLC Monitoring : Regular checks (Rf = 0.5 in CHCl₃:MeOH 9:1) prevent byproduct formation during reflux .

Q. What are the pitfalls in interpreting biological assay data?

  • False Positives in Antimicrobial Assays : Use resazurin-based viability assays to distinguish bactericidal vs. bacteriostatic effects .
  • Off-Target Effects in Kinase Inhibition : Counter-screen against a panel of kinases (e.g., PKC, PKA) to validate specificity .

Data Reproducibility Notes

  • Reaction Scalability : Ultrasound-assisted methods may require recalibration for large-scale synthesis (≥10 g) due to uneven energy distribution .
  • Solvent Purity : Trace water in DMF reduces yields by 20–30% in nucleophilic substitutions; use molecular sieves for anhydrous conditions .

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